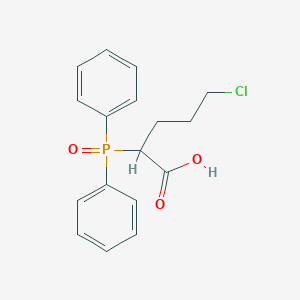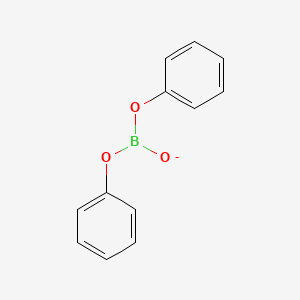
Diphenoxyboranolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenoxyboranolate is an organoboron compound characterized by the presence of boron atoms bonded to phenoxy groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its unique structure, has garnered interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenoxyboranolate can be synthesized through several methods, one of which involves the reaction of boronic acid derivatives with phenol under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The process involves the formation of a boron-oxygen bond, resulting in the this compound compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using boronic acid derivatives and phenol. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenoxyboranolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert this compound into borane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
Diphenoxyboranolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which diphenoxyboranolate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in the compound’s role in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the phenoxy groups.
Boronic Acid Derivatives: Share the boron-oxygen bond but differ in the substituents attached to the boron atom.
Borane Derivatives: Contain boron-hydrogen bonds instead of boron-oxygen bonds.
Uniqueness: Diphenoxyboranolate is unique due to the presence of phenoxy groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and versatile boron compounds.
Propriétés
Numéro CAS |
83075-94-9 |
|---|---|
Formule moléculaire |
C12H10BO3- |
Poids moléculaire |
213.02 g/mol |
Nom IUPAC |
diphenoxyborinate |
InChI |
InChI=1S/C12H10BO3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H/q-1 |
Clé InChI |
PNJNEOZSJYVACY-UHFFFAOYSA-N |
SMILES canonique |
B([O-])(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


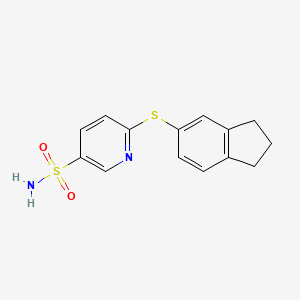
![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
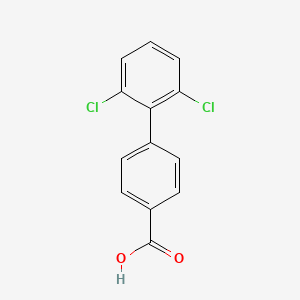
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
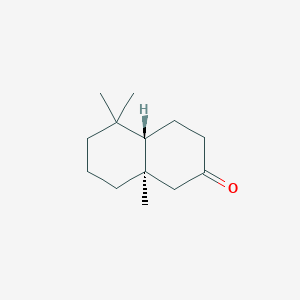
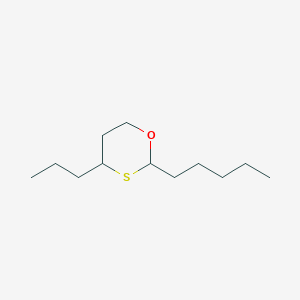


![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)
